1-Cyclohexyl-3-(2-phenylethyl)thiourea

Catalog No.
S12936595
CAS No.
M.F
C15H22N2S
M. Wt
262.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-3-(2-phenylethyl)thiourea

Product Name

1-Cyclohexyl-3-(2-phenylethyl)thiourea

IUPAC Name

1-cyclohexyl-3-(2-phenylethyl)thiourea

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C15H22N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18)

InChI Key

OZMNFPBNTNLENS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NCCC2=CC=CC=C2

1-Cyclohexyl-3-(2-phenylethyl)thiourea is an organosulfur compound characterized by the molecular formula C13H18N2S. It belongs to the class of thiourea derivatives, which are compounds containing a sulfur atom bonded to a carbon atom and two nitrogen atoms. This specific compound features a cyclohexyl group and a 2-phenylethyl group attached to a thiourea moiety, making it notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Thioureas are known for their diverse biological activities and chemical reactivity, which can be attributed to the presence of the thiocarbonyl group (C=S). The unique structure of 1-Cyclohexyl-3-(2-phenylethyl)thiourea may confer distinct properties compared to other thiourea derivatives, making it an interesting subject for further research.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation is important in synthetic chemistry for modifying the reactivity of thiourea derivatives.
  • Reduction: Reduction reactions can convert the thiourea moiety into thiols or amines using reducing agents like lithium aluminum hydride. This reaction is significant for generating more reactive intermediates.
  • Substitution: The sulfur atom in the thiourea group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides. This reactivity opens pathways for synthesizing various derivatives.

Research indicates that 1-Cyclohexyl-3-(2-phenylethyl)thiourea exhibits notable biological activities. Thiourea derivatives are often investigated for their potential as:

  • Antibacterial Agents: Some studies have shown that thioureas can inhibit bacterial growth, making them candidates for developing new antibiotics

    1-Cyclohexyl-3-(2-phenylethyl)thiourea has various applications across multiple fields:

    • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and as a reagent in various organic reactions.
    • Biological Research: Its potential biological activities make it a candidate for further studies in pharmacology and medicinal chemistry.
    • Industrial Uses: Thioureas are utilized in producing specialty chemicals, dyes, and pharmaceuticals, highlighting their versatility in industrial applications .

The synthesis of 1-Cyclohexyl-3-(2-phenylethyl)thiourea typically involves nucleophilic substitution reactions. A common method includes:

  • Reactants: Cyclohexylamine and 2-phenylethyl isothiocyanate.
  • Solvent: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene.
  • Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate product formation.

The reaction can be represented as follows:

Cyclohexylamine+2 phenylethyl isothiocyanate1 Cyclohexyl 3 2 phenylethyl thiourea\text{Cyclohexylamine}+\text{2 phenylethyl isothiocyanate}\rightarrow \text{1 Cyclohexyl 3 2 phenylethyl thiourea}

This method allows for the efficient formation of the desired product with high yields when optimized properly.

Interaction studies involving 1-Cyclohexyl-3-(2-phenylethyl)thiourea focus on its binding affinity with specific biological targets. These studies often employ techniques such as:

  • Enzyme Inhibition Assays: To evaluate how effectively the compound inhibits target enzymes.
  • Molecular Docking Studies: To predict how the compound interacts with various biological macromolecules at the molecular level.

Such studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.

1-Cyclohexyl-3-(2-phenylethyl)thiourea can be compared with other thiourea derivatives:

Compound NameStructural FeaturesUnique Properties
1-Cyclohexyl-3-phenylthioureaCyclohexyl and phenyl groupsKnown for its anticancer properties
1-Cyclohexyl-3-methylthioureaCyclohexyl and methyl groupsExhibits different reactivity patterns
1-Cyclohexyl-3-(4-hydroxyphenyl)thioureaCyclohexyl and hydroxyphenyl groupsPotentially enhanced biological activity

The uniqueness of 1-Cyclohexyl-3-(2-phenylethyl)thiourea lies in its specific combination of cyclohexyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This specificity can lead to different reactivity profiles and biological activities, making it a valuable compound for further research and application development.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

262.15036988 g/mol

Monoisotopic Mass

262.15036988 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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